molecular formula C19H21NO3S B4808625 ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate

ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate

Cat. No.: B4808625
M. Wt: 343.4 g/mol
InChI Key: QAHYBZNFQGRETK-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate is a thiophene-based organic compound featuring a cyclopropanecarbonyl-substituted amino group at the 2-position, a 2,4-dimethylphenyl substituent at the 4-position, and an ethyl ester at the 3-position. The cyclopropylcarbonyl moiety likely enhances metabolic stability compared to unacylated amines, a feature critical in agrochemical or pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-4-23-19(22)16-15(14-8-5-11(2)9-12(14)3)10-24-18(16)20-17(21)13-6-7-13/h5,8-10,13H,4,6-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHYBZNFQGRETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

Ethyl 2-[(2-Chloroacetyl)Amino]-4-Cyclopropylthiophene-3-Carboxylate (CAS 735319-21-8)
  • Structure : Chloroacetyl group at the 2-position, cyclopropyl at the 4-position.
  • Molecular Formula: C₁₂H₁₄ClNO₃S (MW: 311.77 g/mol) vs. the target compound’s estimated formula C₂₀H₂₂N₂O₃S (MW: 370.47 g/mol).
Ethyl 2-Amino-4-(2,4-Dimethylphenyl)-3-Thiophenecarboxylate (CAS 15854-10-1)
  • Structure: Free amino group at the 2-position.
  • Molecular Formula: C₁₅H₁₇NO₂S (MW: 283.37 g/mol).
  • Key Differences: The unacylated amino group increases nucleophilicity, making it prone to oxidation or undesired side reactions. The target compound’s acylated amino group improves stability, a critical factor in drug design .

Substituent Variations on the Aromatic Ring

Ethyl 2-Amino-4-(4-Cyclohexylphenyl)-3-Thiophenecarboxylate (CAS 351156-51-9)
  • Structure : 4-Cyclohexylphenyl group at the 4-position.
  • Molecular Formula: C₁₉H₂₃NO₂S (MW: 329.46 g/mol).
  • Key Differences : The cyclohexyl group enhances lipophilicity (logP ~4.5) compared to the target compound’s 2,4-dimethylphenyl group (logP ~3.8 estimated). This affects membrane permeability and bioavailability .
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)
  • Structure : Tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl group.
  • Key Differences : The saturated thiophene ring reduces aromatic conjugation, altering electronic properties. The 4-hydroxyphenyl group introduces polarity (aqueous solubility ~0.1 mg/mL), contrasting with the hydrophobic dimethylphenyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents logP (Estimated) Toxicity Profile
Target Compound C₂₀H₂₂N₂O₃S 370.47 Cyclopropylcarbonyl, 2,4-dimethylphenyl 3.8 Likely low acute toxicity
Ethyl 2-[(2-Chloroacetyl)Amino]-4-Cyclopropylthiophene-3-Carboxylate C₁₂H₁₄ClNO₃S 311.77 Chloroacetyl, cyclopropyl 2.5 Electrophilic reactivity risk
Ethyl 2-Amino-4-(2,4-Dimethylphenyl)-3-Thiophenecarboxylate C₁₅H₁₇NO₂S 283.37 Free amino, 2,4-dimethylphenyl 3.2 Higher reactivity
Ethyl 2-Amino-4-(4-Cyclohexylphenyl)-3-Thiophenecarboxylate C₁₉H₂₃NO₂S 329.46 4-Cyclohexylphenyl 4.5 Skin/eye irritant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate

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